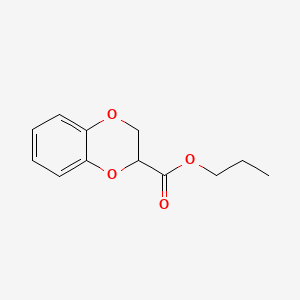

Propyl 1,4-benzodioxan-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

24902-02-1 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

propyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate |

InChI |

InChI=1S/C12H14O4/c1-2-7-14-12(13)11-8-15-9-5-3-4-6-10(9)16-11/h3-6,11H,2,7-8H2,1H3 |

InChI Key |

GIWVWMBTCWHKMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1COC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for Propyl 1,4 Benzodioxan 2 Carboxylate and Analogous Esters

Established Chemical Synthesis Routes to 1,4-Benzodioxane-2-carboxylates

Traditional organic synthesis provides reliable and well-documented pathways to 1,4-benzodioxane-2-carboxylates. These methods often involve direct modification of a pre-formed benzodioxane core or the construction of the heterocyclic system from acyclic precursors.

The most direct method for synthesizing propyl 1,4-benzodioxan-2-carboxylate is the Fischer-Speier esterification. This reaction involves treating 1,4-benzodioxane-2-carboxylic acid with propyl alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, propyl alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com The water produced as a byproduct is sometimes removed to further shift the equilibrium to the product side. masterorganicchemistry.com

The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Details |

|---|---|

| Reactants | 1,4-Benzodioxane-2-carboxylic acid, Propyl alcohol (Propan-1-ol) |

| Catalyst | Strong acids such as Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) |

| Conditions | Heating under reflux |

| Key Feature | Propyl alcohol is used in large excess to serve as the solvent and drive the equilibrium |

| Byproduct | Water (H₂O) |

De novo synthesis involves constructing the 1,4-benzodioxane (B1196944) ring system from simpler, non-heterocyclic precursors. One established method begins with catechol, which is reacted with a three-carbon component to form the dioxane ring. For instance, the condensation of catechol with ethyl 2,3-dibromopropionate in the presence of a base like potassium carbonate can yield ethyl 1,4-benzodioxane-2-carboxylate. eurjchem.com This ethyl ester can then be converted to the target propyl ester through transesterification or by hydrolysis to the carboxylic acid followed by Fischer esterification as described previously.

An innovative, solvent-free approach involves the reaction of catechol with glycerol (B35011) carbonate, an environmentally benign reagent, in the presence of a basic catalyst. This reaction can selectively produce 2-hydroxymethyl-1,4-benzodioxane, a key intermediate that can be oxidized to 1,4-benzodioxane-2-carboxylic acid and subsequently esterified. rsc.org

Complex benzodioxane structures can be synthesized from readily available and inexpensive starting materials like gallic acid. scirp.orgscirp.org A typical synthetic sequence begins with the protection of the carboxylic acid group of gallic acid, often via Fischer esterification with methanol (B129727) to yield methyl 3,4,5-trihydroxybenzoate (B8703473). bohrium.comresearchgate.net

The core 1,4-benzodioxane ring is then formed by reacting the methyl 3,4,5-trihydroxybenzoate with an excess of 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone. scirp.orgbohrium.com This step selectively forms the dioxane ring across two of the adjacent hydroxyl groups. The resulting methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] scirp.orgnih.govdioxine-6-carboxylate can then undergo further modifications. researchgate.net For the synthesis of the parent 1,4-benzodioxane-2-carboxylate scaffold, a similar strategy using protocatechuic acid (3,4-dihydroxybenzoic acid) derivatives would be employed, followed by esterification with propyl alcohol.

Table 2: Illustrative Synthetic Scheme from Gallic Acid

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Gallic acid | Methanol, Sulfuric acid | Methyl 3,4,5-trihydroxybenzoate | Protection of carboxylic acid |

| 2 | Methyl 3,4,5-trihydroxybenzoate | 1,2-dibromoethane, K₂CO₃ | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] scirp.orgnih.govdioxine-6-carboxylate | Formation of the 1,4-benzodioxane ring |

| 3 | Resulting Ester | Hydrolysis (e.g., NaOH) then Propyl alcohol, H⁺ | Propyl 1,4-benzodioxane carboxylate derivative | Formation of the final propyl ester |

Green Chemistry Approaches in 1,4-Benzodioxane Ester Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes developing biocatalytic methods, minimizing solvent use, and maximizing atom economy—the efficiency of incorporating reactant atoms into the final product. jocpr.comjk-sci.com

The C2 position of the 1,4-benzodioxane ring is a stereocenter, meaning that 1,4-benzodioxane-2-carboxylates can exist as two enantiomers. The biological activity of these compounds is often dependent on the specific configuration of this stereocenter. nih.gov Biocatalysis offers a powerful tool for producing enantiomerically enriched or pure compounds.

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of 1,4-benzodioxane esters. unimi.it In a typical kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer faster than the other. For example, the enantioselective hydrolysis of racemic methyl 1,4-benzodioxane-2-carboxylate using Candida antarctica lipase (B570770) B (CALB) can yield one enantiomer as the unreacted ester and the other as the carboxylic acid, both in high enantiomeric purity. nih.gov The reaction conditions, such as temperature and the use of a co-solvent, can be optimized to enhance the enzyme's efficiency and selectivity. rsc.org Studies have shown that using n-butanol as a co-solvent can significantly improve the resolution, leading to high enantiomeric excess (e.e.s) and a high enantioselectivity value (E). nih.govrsc.org

Table 3: Enzymatic Kinetic Resolution of Methyl 1,4-Benzodioxane-2-carboxylate

| Parameter | Details | Reference |

|---|---|---|

| Enzyme | Engineered Candida antarctica lipase B (CALB) mutants (e.g., A225F, A225F/T103A) | nih.gov |

| Substrate | (R,S)-methyl 1,4-benzodioxane-2-carboxylate | nih.gov |

| Reaction Type | Enantioselective hydrolysis (Kinetic Resolution) | nih.gov |

| Optimal Temp. | 30 °C | rsc.org |

| Optimal Co-solvent | 20% n-butanol | rsc.org |

| Result | High enantiomeric excess (e.e.s >97%) for the remaining substrate | rsc.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate stoichiometric byproducts, like substitutions and eliminations. nih.gov

The synthesis of the 1,4-benzodioxane core from catechol and glycerol carbonate is an example of a greener approach. rsc.org This reaction can be performed under solvent-free conditions, reducing waste and simplifying purification. Furthermore, designing syntheses that proceed via addition reactions rather than substitution reactions improves atom economy. For instance, a hypothetical direct addition of a three-carbon synthon across the two hydroxyl groups of catechol would be highly atom-economical as it would, in theory, generate no byproducts. Researchers continue to explore catalytic cycles and novel reagents to maximize the incorporation of starting materials into the final benzodioxane structure, thereby minimizing chemical waste.

Asymmetric Synthesis and Stereocontrol in this compound Preparation

The biological efficacy of many 1,4-benzodioxane derivatives is highly dependent on the stereochemistry at the C2 position of the dioxane ring. unimi.it Therefore, the development of synthetic routes that allow for precise control over the stereochemical outcome is of paramount importance.

A prominent strategy for establishing the stereocenter at the C2 position is the asymmetric hydrogenation of a 2-substituted-1,4-benzodioxine precursor. This approach offers an efficient and atom-economical route to enantiomerically enriched 1,4-benzodioxanes. While direct literature on the propyl ester is scarce, studies on analogous 2-substituted 1,4-benzodioxanes provide a strong precedent. For instance, the use of iridium-based catalyst systems has shown considerable success in the asymmetric hydrogenation of 2-aryl-1,4-benzodioxines.

Recent research has demonstrated the utility of a versatile catalyst system, [Ir(cod)Cl]2/BIDIME-dimer, for the asymmetric hydrogenation of a variety of 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities. Although a propyl carboxylate at the C2 position was not explicitly examined, the study successfully hydrogenated substrates with a range of alkyl and aryl substituents, suggesting the potential applicability of this method for the synthesis of enantiomerically pure this compound.

Table 1: Examples of Enantioselective Hydrogenation of 2-Substituted 1,4-Benzodioxines

| Substrate (Substituent at C2) | Catalyst System | Enantiomeric Ratio (er) |

| 2-Cyclopropyl-1,4-benzodioxine | [Ir(cod)Cl]2/BIDIME-dimer | 97:3 |

| 2-Phenyl-1,4-benzodioxine | [Ir(cod)Cl]2/BIDIME-dimer | >99:1 |

| 2-(4-Fluorophenyl)-1,4-benzodioxine | [Ir(cod)Cl]2/BIDIME-dimer | 98:2 |

Chiral resolution of a racemic mixture of the parent 1,4-benzodioxan-2-carboxylic acid is a well-established and highly effective method for obtaining enantiomerically pure material, which can then be esterified to yield the desired propyl ester. This approach circumvents the need for a stereoselective synthesis from the outset.

One of the most successful methods involves the formation of diastereomeric salts using a chiral resolving agent. The differential solubility of these diastereomeric salts in a given solvent allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of the carboxylic acid can be liberated and esterified.

A particularly effective set of resolving agents for 1,4-benzodioxan-2-carboxylic acid are para-substituted 1-phenylethylamines. For example, the use of (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine has been shown to provide highly efficient resolution of (±)-1,4-benzodioxan-2-carboxylic acid. These amines exhibit a significant difference in the solubility of the resulting diastereomeric salts, leading to high enantiomeric excess of the desired acid enantiomer after crystallization and subsequent liberation from the salt.

Another approach to chiral resolution is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For instance, the enantioselective hydrolysis of racemic methyl 1,4-benzodioxan-2-carboxylate has been achieved using lipases, yielding one enantiomer of the carboxylic acid and the unreacted enantiomer of the methyl ester. unimi.it This method could, in principle, be adapted for the propyl ester.

Achieving stereocontrol during the formation of the 1,4-benzodioxane ring itself presents another synthetic strategy. This can be accomplished by employing a chiral starting material or a chiral auxiliary that directs the stereochemical outcome of the ring-closing reaction.

One common method for constructing the 1,4-benzodioxane ring system is through the reaction of a catechol with a suitable three-carbon synthon bearing two leaving groups. If this three-carbon component is chiral, its stereochemistry can be transferred to the final product.

While specific examples detailing the stereocontrolled synthesis of this compound via this method are not prevalent in the literature, the general principle is well-established in the synthesis of other chiral 1,4-dioxane (B91453) systems. For instance, the use of chiral epoxides as precursors can lead to the formation of enantiomerically enriched 1,4-dioxanes.

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles for Propyl 1,4 Benzodioxan 2 Carboxylate

Detailed Mechanistic Studies of 1,4-Benzodioxane (B1196944) Ring-Forming Reactions

The synthesis of the 1,4-benzodioxane ring system, the core scaffold of Propyl 1,4-benzodioxan-2-carboxylate, can be achieved through several synthetic routes. A prevalent and well-established method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihaloethane with a catechol derivative.

In the context of synthesizing the parent 1,4-benzodioxane-2-carboxylic acid, a common precursor to the propyl ester, the reaction typically proceeds by the condensation of catechol with a suitable three-carbon synthon bearing two leaving groups, such as ethyl 2,3-dibromopropionate. The mechanism involves a double intramolecular SN2 reaction. Initially, one of the hydroxyl groups of catechol is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks one of the electrophilic carbons of the propionate (B1217596) backbone, displacing a bromide ion and forming an ether linkage. A subsequent intramolecular cyclization occurs when the second hydroxyl group is deprotonated and attacks the remaining carbon bearing a bromide, thus closing the dioxane ring.

| Starting Materials | Reagents and Conditions | Product | Mechanism |

| Catechol and Ethyl 2,3-dibromopropionate | K2CO3, Dry Acetone, Reflux | Ethyl 1,4-benzodioxan-2-carboxylate | Double Intramolecular SN2 |

| Gallic Acid | 1. Esterification (MeOH, H2SO4) 2. 1,2-dibromoethane (B42909), K2CO3, Acetone | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] unimi.itscirp.orgdioxine-6-carboxylate | Fischer Esterification followed by Williamson Ether Synthesis |

This table provides an overview of common synthetic routes to the 1,4-benzodioxane-2-carboxylate core structure.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Specific kinetic and thermodynamic data for transformations involving this compound are not extensively reported in the available literature. However, general principles of ester reactivity can be applied to predict its behavior. The hydrolysis of the propyl ester, for instance, can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of propanol (B110389) yield the carboxylic acid. The rate of this reaction is typically first-order with respect to both the ester and the acid catalyst.

Thermodynamically, the hydrolysis of esters is generally a favorable process, with the equilibrium lying towards the formation of the more stable carboxylic acid and alcohol. The stability of the 1,4-benzodioxane ring system suggests that ring-opening reactions would be thermodynamically unfavorable under normal conditions.

| Transformation | General Conditions | Expected Kinetics | Thermodynamic Profile |

| Acid-catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H2SO4), Heat | Second-order overall (first-order in ester and acid) | Exergonic, favors products |

| Base-catalyzed Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH), Heat | Second-order overall (first-order in ester and base) | Exergonic, irreversible due to carboxylate formation |

| Transesterification | Alcohol, Acid or Base catalyst | Dependent on catalyst and alcohol concentration | Reversible, equilibrium driven by reactant concentrations |

This table outlines the expected kinetic and thermodynamic characteristics of key transformations of this compound based on general principles of ester chemistry.

Reactivity of the Propyl Ester Moiety under Various Conditions

The propyl ester group in this compound is the primary site of reactivity under many conditions. It is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups.

Hydrolysis: As discussed in the previous section, the ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the new alcohol or by removing one of the products.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of amides. This reaction is typically slower than hydrolysis and often requires heating.

Reduction: The ester can be reduced to the corresponding primary alcohol, (1,4-benzodioxan-2-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH4). Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for reducing esters.

Grignard Reaction: Treatment with Grignard reagents (RMgX) results in the formation of tertiary alcohols. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Propyl 1,4 Benzodioxan 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the de novo structural determination of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within Propyl 1,4-benzodioxan-2-carboxylate can be established.

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the chiral methine proton and diastereotopic methylene (B1212753) protons of the dioxane ring, and the three sets of protons corresponding to the n-propyl ester group. While specific spectral data for the propyl ester is not extensively published, data from the closely related 1,4-benzodioxan-2-carboxylic acid and its methyl ester provide a strong basis for signal assignment. eurjchem.comunimi.it The aromatic region typically displays a complex multiplet for the four protons on the benzene ring between δ 6.8 and 6.9 ppm. eurjchem.com The protons of the dioxane moiety appear at lower fields: the methine proton (H-2) as a triplet or double doublet around δ 5.1 ppm, and the two methylene protons (H-3) as distinct signals, often double doublets, due to their diastereotopic nature, between δ 4.5 and 4.9 ppm. eurjchem.comunimi.it The propyl group would exhibit a triplet for the terminal methyl group (CH3) around δ 0.9 ppm, a multiplet for the central methylene group (CH2) around δ 1.7 ppm, and a triplet for the methylene group adjacent to the ester oxygen (OCH2) around δ 4.2 ppm.

The 13C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The ester carbonyl carbon is expected at the lowest field, typically around δ 167-170 ppm. The aromatic carbons would appear in the δ 115-145 ppm range. The carbons of the dioxane ring (C-2 and C-3) and the propyl chain would be found in the upfield region of the spectrum. unimi.itscirp.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Note: Assignments for the benzodioxane core are based on data for analogous structures. eurjchem.comunimi.it

| Atom Assignment | 1H NMR (Predicted δ, ppm) | 13C NMR (Predicted δ, ppm) |

| Benzene-H | 6.8-7.0 (m, 4H) | 117-125 |

| C-O (Aromatic) | - | 141-144 |

| H-2 (dioxane) | ~5.1 (dd, 1H) | ~71 |

| H-3 (dioxane) | ~4.5 (m, 2H) | ~65 |

| C=O (ester) | - | ~168 |

| O-CH2 (propyl) | ~4.2 (t, 2H) | ~67 |

| CH2 (propyl) | ~1.7 (m, 2H) | ~22 |

| CH3 (propyl) | ~0.9 (t, 3H) | ~10 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons. For this compound, COSY would show correlations between the H-2 and H-3 protons of the dioxane ring and, separately, between the O-CH2, central CH2, and CH3 protons of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to their attached carbons, confirming the C-H assignments made from 1D spectra. For instance, it would correlate the proton signal at ~5.1 ppm to the C-2 carbon signal at ~71 ppm. unimi.it

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the link from the O-CH2 protons of the propyl group to the ester carbonyl carbon (C=O), and from the H-2 proton to the aromatic carbons, definitively connecting the ester and dioxane ring to the benzene moiety. unimi.it

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is useful for determining stereochemistry and conformation.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons (1H) | Correlating Nuclei (1H or 13C) | Significance |

| COSY | O-CH2 (propyl) | Central CH2 (propyl) | Confirms propyl chain connectivity |

| COSY | H-2 (dioxane) | H-3 (dioxane) | Confirms dioxane ring connectivity |

| HSQC | ~0.9 ppm (CH3) | ~10 ppm (CH3) | Direct C-H bond assignment |

| HSQC | ~5.1 ppm (H-2) | ~71 ppm (C-2) | Direct C-H bond assignment |

| HMBC | O-CH2 (propyl, ~4.2 ppm) | C=O (ester, ~168 ppm) | Links propyl group to carbonyl |

| HMBC | H-2 (dioxane, ~5.1 ppm) | Aromatic Carbons | Confirms dioxane-benzene linkage |

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural insights.

HRMS is used to determine the exact mass of a molecule with very high accuracy (typically to four or five decimal places). researchgate.net This allows for the unambiguous determination of the elemental formula. For this compound (C12H14O4), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass, providing definitive confirmation of the molecular formula. nih.govnih.gov

ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+) or adducts with other cations like sodium ([M+Na]+) or potassium ([M+K]+), with minimal fragmentation. nih.gov This makes it ideal for confirming the molecular weight of the intact compound. ESI-MS analysis of this compound would be expected to show prominent ions corresponding to these adducts.

Table 3: Predicted HRMS and ESI-MS Ions for this compound (C12H14O4)

| Ion Formula | Ion Type | Calculated Mass-to-Charge (m/z) | Technique |

| C12H14O4 | Molecular Mass | 222.0892 | HRMS |

| [C12H15O4]+ | [M+H]+ | 223.0965 | ESI-MS |

| [C12H14O4Na]+ | [M+Na]+ | 245.0784 | ESI-MS |

| [C12H14O4K]+ | [M+K]+ | 261.0523 | ESI-MS |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unar.ac.id It is an excellent method for assessing the purity of a volatile compound like this compound and for identifying it within a complex mixture. imrpress.com The mass spectrometer, typically using electron ionization (EI), generates a characteristic fragmentation pattern that serves as a molecular fingerprint. The expected fragmentation would involve the initial molecular ion (M+•) followed by characteristic losses, such as the loss of the propyl group, the propoxy group, or the entire ester function, providing further structural confirmation. jmchemsci.com

Table 4: Predicted Key Fragments in GC-MS (EI) of this compound

| m/z (Predicted) | Possible Fragment | Fragment Lost |

| 222 | [C12H14O4]+• | - (Molecular Ion) |

| 179 | [C9H7O4]+ | •C3H7 (propyl radical) |

| 163 | [C9H7O3]+ | •OC3H7 (propoxy radical) |

| 149 | [C8H5O3]+ | •COOC3H7 (propoxycarbonyl radical) |

| 121 | [C7H5O2]+ | C2H2O + •COOC3H7 |

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in this compound. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint.

In the FTIR spectrum of related 1,4-benzodioxane (B1196944) structures, characteristic absorption bands are consistently observed. scirp.orgeurjchem.com The most prominent peak is the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1720-1750 cm⁻¹. eurjchem.com Another key feature is the C-O stretching vibrations associated with the ester and the dioxane ring ether linkages, generally found between 1150 and 1300 cm⁻¹. eurjchem.com Aromatic C-H stretching can be identified above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring produce signals in the 1450-1600 cm⁻¹ range. scirp.org The aliphatic C-H stretching of the propyl group and the dioxane ring would be expected in the 2850-3000 cm⁻¹ region. scirp.orgscirp.org

Raman spectroscopy provides complementary information. While less commonly reported for this specific ester, data from analogous structures indicate that the symmetric NO₂ stretch is a strong Raman scatterer. researchgate.net For this compound, the aromatic ring stretching modes around 1600 cm⁻¹ are expected to be particularly strong and serve as a useful reference point. researchgate.net The C=O stretch is also Raman active. The differentiation of carbon chain lengths is a notable strength of Raman spectroscopy, particularly in the C-C stretching region of 1040–1120 cm⁻¹. researchgate.net

Table 1: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3050 - 3150 | 3050 - 3150 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=O (Ester) | Stretching | 1720 - 1750 | 1720 - 1750 |

| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |

X-ray Crystallography for Precise Molecular Geometry and Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry of this compound.

For related 1,4-dioxane (B91453) structures, stereochemical relationships have been assigned using other methods like NMR, which indicated specific orientations of substituents on the dioxane ring. researchgate.net However, X-ray diffraction provides unambiguous proof of such assignments. The crystal structure would reveal the conformation of the 1,4-dioxane ring, which typically adopts a chair or twisted-boat conformation, and the relative orientation of the propyl carboxylate group at the C2 position. While specific crystallographic data for the title compound are not widely published, the technique's application to similar molecules demonstrates its power in confirming structural assignments made by other spectroscopic methods. scilit.com The process involves growing a single crystal of the compound, bombarding it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment. Reversed-phase HPLC (RP-HPLC) is commonly employed for compounds of this polarity. pensoft.net

A typical RP-HPLC method would utilize a C18 stationary phase column. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, run under isocratic or gradient elution. pensoft.net Detection is commonly achieved using a UV-Vis detector set to a wavelength where the benzodioxane chromophore exhibits strong absorbance, often in the 225-290 nm range. pensoft.netunimi.it

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels for analogous commercial compounds are often reported to be greater than 98%. calpaclab.com For synthesized compounds, HPLC analysis has been used to confirm purity levels, such as 94.02% for a related benzodioxin derivative. researchgate.net

Table 2: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) pensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) pensoft.net |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Detection | UV at 225 nm pensoft.net |

| Injection Volume | 20 µL unimi.it |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to validate the empirical formula and support the compound's identity.

The molecular formula for this compound is C₁₂H₁₄O₄. The theoretical elemental composition can be calculated based on its molecular weight of 222.24 g/mol . For novel synthesized derivatives of 1,4-benzodioxane, researchers report both the calculated and experimentally found elemental percentages. eurjchem.com A close correlation between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Table 3: Elemental Composition of this compound (C₁₂H₁₄O₄)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 64.85 |

| Hydrogen | H | 1.008 | 14.112 | 6.35 |

In practice, an analytical laboratory would perform combustion analysis to determine the C and H content. The oxygen content is often determined by difference. The experimental results would then be compared to the theoretical percentages in Table 3 to verify the empirical formula of the synthesized ester. eurjchem.com

Computational Chemistry and Theoretical Investigations of Propyl 1,4 Benzodioxan 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed description of the electronic distribution and energetic landscape of Propyl 1,4-benzodioxan-2-carboxylate. These methods are fundamental to predicting its intrinsic chemical properties and reactivity patterns.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining optimized molecular geometries and various electronic properties. For derivatives of 1,4-benzodioxan, DFT calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost.

Electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly insightful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. For this compound, the oxygen atoms of the carboxylate group and the dioxan ring are expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bonding.

Table 1: Representative Calculated Geometric Parameters for a 1,4-Benzodioxan-2-carboxylate Core Structure (Analog) (Note: Data is representative of calculations on analogous structures, as specific data for the propyl ester is not available in the cited literature.)

| Parameter | Atom Pair/Triple/Quad | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-O (dioxan ring) | ~1.37 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Bond Angle | C-O-C (dioxan ring) | ~115° |

| Dihedral Angle | Defines ring pucker | Varies |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the oxygen atoms of the dioxan moiety, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carboxylate group, particularly the carbonyl carbon, suggesting this is the likely site for nucleophilic attack.

DFT calculations can provide precise energy values for these orbitals. The analysis of the spatial distribution of the HOMO and LUMO helps in understanding the regioselectivity of chemical reactions. For instance, in related benzodioxane derivatives, the HOMO-LUMO gap is a key parameter used to explain their reactivity and potential biological activity. scirp.org

Table 2: Representative Frontier Molecular Orbital Energies for a 1,4-Benzodioxan-2-carboxylate Analog (Note: Values are illustrative and based on DFT calculations for analogous structures.)

| Molecular Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | ~ -6.5 eV | Benzene ring, Dioxan Oxygen atoms |

| LUMO | ~ -1.5 eV | Carboxylate group |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | - |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For instance, significant E(2) values are often found for the interaction between the oxygen lone pairs (n) of the dioxan ring and the π* antibonding orbitals of the benzene ring, indicating electron delocalization and contributing to the stability of the aromatic system. Similarly, interactions involving the carboxylate group can influence its reactivity and conformational preferences.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are employed to explore its dynamic behavior and interactions with other molecules, particularly large biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity.

For this compound, docking studies can be performed against various biologically relevant protein targets. Given the known activities of other 1,4-benzodioxan derivatives, potential targets include enzymes like cyclooxygenases (COX-1 and COX-2) and acetylcholinesterase (AChE). nih.govnih.gov Docking simulations would involve placing the this compound molecule into the active site of the target protein and using a scoring function to evaluate the binding affinity.

The results of a docking study can reveal the specific binding mode of the ligand, including the key intermolecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the oxygen atoms in the carboxylate and dioxan moieties of this compound could act as hydrogen bond acceptors, while the benzene ring and propyl chain could engage in hydrophobic interactions with nonpolar residues in the protein's active site. Such studies on related benzodioxane compounds have successfully identified key interactions with residues in the active sites of enzymes like COX-2, providing a rationale for their inhibitory activity. nih.gov

Table 3: Potential Interacting Residues for 1,4-Benzodioxane (B1196944) Analogs in Enzyme Active Sites (Hypothetical Docking)

| Enzyme Target | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

| Acetylcholinesterase | Trp84, Tyr121, Phe330 | π-π Stacking, Hydrogen Bonding |

Molecular Dynamics (MD) simulation is a computational technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and the dynamics of its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can be used to explore its conformational landscape. The propyl chain and the ester linkage introduce a degree of flexibility, and MD simulations can reveal the preferred conformations of the molecule in solution. This is important because the biological activity of a molecule can be highly dependent on the specific conformation it adopts when binding to a receptor.

When performed on a ligand-protein complex identified through molecular docking, MD simulations can provide a more realistic and dynamic picture of the binding interactions. These simulations can assess the stability of the binding pose over time and reveal how the ligand and protein adapt to each other. Key metrics from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular hydrogen bonds and other interactions as a function of simulation time. Such simulations on related benzodioxane carboxylic acid-based hydrazones have been used to confirm the stability of docking poses and to provide a deeper understanding of the binding interactions.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is a critical determinant of its chemical behavior and biological activity. Computational chemistry provides powerful tools to explore this landscape by mapping the potential energy surface (PES) as a function of molecular geometry. longdom.org A potential energy surface is a multi-dimensional representation of a molecule's energy in relation to the spatial arrangement of its constituent atoms. longdom.orglibretexts.org By analyzing the PES, stable conformations, corresponding to energy minima, and the energy barriers for interconversion between them, located at saddle points (transition states), can be identified. libretexts.org

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. The most significant of these are the bonds within the propyl ester group and the bond connecting the carboxylate group to the 1,4-benzodioxan ring. Theoretical investigations, typically employing Density Functional Theory (DFT) methods, are used to systematically explore the conformational space. mdpi.comnih.gov

A detailed conformational analysis involves the systematic variation of selected dihedral angles, followed by geometry optimization at each point to calculate the corresponding energy. This process, known as a relaxed scan, generates a potential energy profile for each rotational degree of freedom.

The key dihedral angles that define the major conformations of this compound are:

τ1 (O-C-C-O): Rotation around the C2-C3 bond within the dioxan ring.

τ2 (C2-C(O)-O-C): Rotation around the bond connecting the carboxylate group to the ester oxygen.

τ3 (C(O)-O-CH2-CH2): Rotation around the bond between the ester oxygen and the first methylene (B1212753) group of the propyl chain.

τ4 (O-CH2-CH2-CH3): Rotation around the bond between the first and second methylene groups of the propyl chain.

By mapping the energy as a function of these torsions, a comprehensive potential energy surface can be constructed. This surface reveals the lowest energy conformers, which are the most populated at equilibrium, as well as the transition states that connect them.

Detailed Research Findings

While specific experimental or high-level computational studies on the conformational analysis of this compound are not extensively reported in the literature, findings for structurally related 1,4-benzodioxane derivatives and esters provide a strong basis for predicting its conformational preferences. nih.goveuroasiajournal.org

Computational studies on similar molecules indicate that the 1,4-dioxane (B91453) ring typically adopts a half-chair conformation. The orientation of the propyl carboxylate substituent at the C2 position can be either pseudo-axial or pseudo-equatorial. Generally, the pseudo-equatorial position is energetically favored to minimize steric hindrance.

The rotation of the propyl group introduces additional conformational isomers. The relative energies of these conformers are determined by a balance of steric and electronic effects. For instance, studies on simple esters show a preference for planar arrangements of the ester group (cis or trans), with the cis conformation often being more stable. researchgate.net

Illustrative Data Tables

The following tables present hypothetical, yet representative, data from a DFT study on the conformational analysis of this compound. These tables are designed to illustrate the type of information obtained from such computational investigations.

Table 1: Relative Energies of Key Conformers of the 1,4-Dioxane Ring

| Conformer | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Half-Chair (Pseudo-Equatorial) | 55.0° | 0.00 | 95.7 |

| Half-Chair (Pseudo-Axial) | -54.5° | 2.50 | 1.2 |

| Boat | 0.0° | 5.00 | <0.1 |

This interactive table demonstrates that the half-chair conformation with the substituent in a pseudo-equatorial position is the most stable.

Table 2: Rotational Barriers for the Propyl Ester Side Chain

| Rotational Bond | Dihedral Angle | Transition State Energy (kcal/mol) | Description |

| C(O)-O-CH2-CH2 (τ3) | 0° | 8.5 | Eclipsed conformation |

| C(O)-O-CH2-CH2 (τ3) | 180° | 9.2 | Eclipsed conformation |

| O-CH2-CH2-CH3 (τ4) | 120° | 3.8 | Eclipsed conformation |

This interactive table illustrates the energy barriers that must be overcome for the rotation of the propyl side chain, indicating the relative flexibility of different parts of the molecule.

By integrating the data from the analysis of all relevant dihedral angles, a complete potential energy surface can be visualized. This map is essential for understanding how the molecule explores its conformational space, which in turn influences its interactions with other molecules, such as biological receptors. The identification of low-energy conformers provides crucial insights for drug design and structure-activity relationship studies. longdom.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Propyl 1,4 Benzodioxan 2 Carboxylate Analogs

Methodological Frameworks for SAR Analysis of 1,4-Benzodioxane (B1196944) Derivatives

The methodological framework for the SAR analysis of 1,4-benzodioxane derivatives involves the systematic modification of the core structure and evaluation of the resulting analogs' biological activities. This process helps to identify key structural features, or pharmacophores, that are essential for molecular recognition and biological function.

Key strategies in the SAR analysis of this class of compounds include:

Modification of the Dioxane Ring: Studies have investigated the role of the dioxane unit on selectivity for different receptor subtypes. Modifications can include altering the substituents on the dioxane ring or even replacing the 1,4-benzodioxane template with a less conformationally constrained 1,4-dioxane (B91453) ring to probe the importance of the fused benzene (B151609) ring. nih.govnih.gov

Alteration of Substituents on the Benzene Ring: The position, nature, and electronic properties of substituents on the aromatic portion of the benzodioxane scaffold are systematically varied. For example, a study on 2,3-dihydro-1,4-benzodioxin analogs with an acetic acid substituent found that the position of this group was critical for anti-inflammatory activity, with substitution at position-6 showing optimal activity compared to mediocre activity at position-2. scirp.orgscirp.org

Variation of the Side Chain: The ester group in propyl 1,4-benzodioxan-2-carboxylate is a common point of modification. The alkyl chain can be lengthened, shortened, or branched, and the ester can be replaced with other functional groups like amides to explore the impact on activity. scirp.orgscirp.org In a series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives, modifications to the phenyl ring of the chalcone moiety significantly influenced inhibitory activity against human monoamine oxidase B (hMAO-B). nih.gov

These investigations typically employ a combination of chemical synthesis to create a library of analogs and a battery of in vitro and in vivo biological assays to determine their activity. For instance, receptor binding assays are commonly used to assess the affinity and selectivity of analogs for specific biological targets, such as α-adrenoceptor subtypes and serotonin (B10506) receptors. nih.gov

Application of Quantitative Structure-Activity Relationships (QSAR) and Group-Based QSAR

QSAR studies represent a quantitative approach to understanding SAR, where statistical methods are used to correlate variations in the physicochemical properties of compounds with their biological activities. This computational technique is instrumental in predicting the activity of novel compounds and optimizing lead structures. mdpi.com

For 1,4-benzodioxane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied. In one study, a CoMFA model was constructed for a series of 1-(1,4-benzodioxan-2-ylcaronyl)-4-aryloxy-alkyl-piperazine analogues. researchgate.net This model provided insights into the steric and electrostatic field requirements for potent α1-adrenoceptor antagonism, helping to guide further structural optimization. The statistical significance of such models is crucial, often validated through parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, streamlining the drug discovery process.

Elucidating the Stereochemical Impact on Structure-Activity Relationships

Chirality plays a crucial role in the biological activity of many 1,4-benzodioxane derivatives, as the carbon at the 2-position of the dioxane ring is a stereocenter. The different spatial arrangements of substituents in enantiomers can lead to significant differences in their interaction with chiral biological targets like receptors and enzymes.

Research has shown that receptor binding sites can exhibit profound stereochemical requirements. For certain 1,4-dioxane derivatives, a reversed enantioselectivity has been observed for α1-adrenergic (α1-AR) and 5-HT1A serotonin receptors. nih.govacs.org For example, while the (S)-enantiomers of many WB 4101 analogues are more potent at α1-ARs, a different series of 1,4-dioxanes showed higher affinity for the (R)-enantiomers at these receptors. acs.org Conversely, for the 5-HT1A receptor, the (S)-configuration often confers higher affinity. nih.govacs.org

This enantioselectivity is a critical factor in drug design. The (S)-enantiomer of one 1,4-dioxane derivative proved to be a potent and highly selective 5-HT1A receptor agonist, suggesting that the (S) configuration is a key structural requirement for designing compounds that selectively target this receptor. nih.govacs.org The less active enantiomer (distomer) and the more active one (eutomer) can have different pharmacological profiles, and understanding these differences is essential for developing safe and effective therapeutic agents.

| Compound Series | Receptor Target | More Active Enantiomer | Key Finding | Reference |

| 1,4-Dioxane Derivatives | 5-HT1A Receptor | (S) | (S)-configuration is a crucial structural requirement for selective 5-HT1A receptor recognition. | nih.govacs.org |

| 1,4-Dioxane Derivatives | α1-Adrenoreceptors | (R) | Displayed reversed stereochemical requirements compared to 5-HT1A receptors. | nih.govacs.org |

| WB 4101 Analogues | α1-Adrenoreceptors | (S) | (S)-enantiomers were significantly more potent than (R)-enantiomers. | acs.org |

Designing and Synthesizing Analogues for SAR/QSAR Exploration

The design and synthesis of novel analogues are the foundational activities that fuel SAR and QSAR studies. The synthetic strategies are often versatile to allow for the introduction of diverse substituents at various positions of the 1,4-benzodioxane scaffold.

A common synthetic starting point is a substituted catechol, which can be reacted with appropriate reagents to form the dioxane ring. For instance, gallic acid has been used as an inexpensive and readily available starting material to create 6-substituted 1,4-benzodioxane derivatives. scirp.orgscirp.org The synthesis often involves multiple steps, including esterification, etherification to form the dioxane ring, and subsequent functional group manipulations to create a library of amides or other derivatives. scirp.orgscirp.org

The design of new analogues is often guided by previous SAR findings or computational models. For example, if initial studies indicate that a bulky hydrophobic group at a specific position enhances activity, a series of analogues with different hydrophobic substituents will be synthesized to explore the limits of this effect. Similarly, if a QSAR model predicts that a certain substitution pattern will increase potency, compounds with that pattern are synthesized to validate the model's predictive power. mdpi.com

In one research effort, novel 1,4-dioxane compounds were prepared to investigate whether the planar 1,4-benzodioxane template could be replaced by a more flexible 1,4-dioxane ring. nih.gov This "scaffold hopping" approach led to the discovery of compounds with distinct pharmacological profiles, including selective α1D-AR antagonists and full 5-HT1A receptor agonists. nih.gov Another study involved the synthesis of 1,4-benzodioxane-hydrazone derivatives, which were evaluated for anticancer activity, demonstrating the versatility of the scaffold in different therapeutic areas. nih.gov These synthetic efforts are crucial for building the diverse chemical libraries needed to derive meaningful SAR and QSAR models.

Future Research Trajectories and Emerging Paradigms in Propyl 1,4 Benzodioxan 2 Carboxylate Research

Innovations in Green and Sustainable Synthetic Routes

The synthesis of Propyl 1,4-benzodioxan-2-carboxylate and its analogs is traditionally achieved through methods that may not align with the principles of green chemistry. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic strategies. A significant area of innovation lies in the adoption of biocatalysis. Enzymatic resolutions, for instance, have already shown great promise in the synthesis of chiral 1,4-benzodioxan-2-carboxylic acid esters. researchgate.netnih.govrsc.org Lipases, in particular, have been successfully employed for the kinetic resolution of racemic methyl and ethyl 1,4-benzodioxan-2-carboxylate, yielding enantiomerically enriched products with high selectivity. researchgate.netnih.gov The use of engineered enzymes, such as mutants of Candida antarctica lipase (B570770) B, has demonstrated the potential to achieve high enantiomeric excess (e.e.s 97%) in the resolution of the methyl ester. nih.govrsc.org

Future work in this area will likely involve the screening and engineering of novel enzymes for the direct asymmetric synthesis of the propyl ester, thereby avoiding the need for resolution of a racemic mixture. Furthermore, the exploration of greener reaction media, such as supercritical fluids or aqueous systems, will be crucial. For example, the use of CO2-expanded alcohols has been proposed as a green approach for the recovery and esterification of carboxylates. rsc.org Another avenue of research is the development of solid acid catalysts, like dried Dowex H+, which can be reused and avoid the generation of corrosive waste associated with traditional acid catalysts. nih.gov

| Synthetic Approach | Catalyst/Reagent | Key Advantages | Relevant Findings for Benzodioxane Esters |

| Enzymatic Resolution | Lipases (Arthrobacter sp., Candida antarctica lipase B) | High enantioselectivity, mild reaction conditions, reduced waste. | Successful kinetic resolution of methyl and ethyl 1,4-benzodioxan-2-carboxylate to produce enantiopure intermediates. researchgate.netnih.govrsc.org |

| Steglich-type Esterification | Mukaiyama's reagent in Dimethyl Carbonate (DMC) | Mild conditions, avoids hazardous carbodiimides and solvents like DCM. semanticscholar.orgrsc.org | A potential green alternative for the esterification of 1,4-benzodioxan-2-carboxylic acid with propanol (B110389). |

| Solid Acid Catalysis | Dried Dowex H+ | Reusable catalyst, simplified product isolation, reduced corrosive waste. nih.gov | A plausible green method for the direct esterification to form this compound. |

| Innovative Alkylating Agents | Glycerol (B35011) carbonate (GlyC) with a basic catalyst | Utilizes a bio-based reagent, solvent-free conditions, high atom economy. rsc.org | Offers a novel and greener pathway to the core benzodioxane structure. rsc.org |

Advanced Computational Design and Optimization Strategies

Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of novel compounds and synthetic routes. For this compound, advanced computational strategies can provide profound insights into its structure-property relationships. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the molecule's geometry, electronic structure, and spectroscopic properties. euroasiajournal.org Such studies on related benzodioxane derivatives have successfully correlated theoretical data with experimental findings from FT-IR and NMR spectroscopy. euroasiajournal.org

Future computational work could focus on designing derivatives of this compound with optimized properties for specific applications. This involves in silico screening of virtual libraries of related compounds to predict their biological activity, toxicity, and pharmacokinetic profiles. mdpi.com Molecular docking and molecular dynamics simulations are powerful techniques to explore the binding of these molecules to biological targets, as has been demonstrated for benzodioxane-based inhibitors of the FtsZ protein. mdpi.comnih.gov These computational approaches can guide synthetic efforts, prioritizing the synthesis of compounds with the highest predicted efficacy and most favorable drug-like properties.

| Computational Method | Application for Benzodioxane Derivatives | Potential Insights for this compound |

| Density Functional Theory (DFT) | Geometry optimization, calculation of spectroscopic parameters, and quantum chemical reactivity descriptors for benzodioxane-substituted chalcones. euroasiajournal.org | Prediction of structural and electronic properties, aiding in the rational design of new derivatives. |

| Molecular Docking | Investigation of binding modes of benzodioxane-benzamides to the FtsZ protein active site. mdpi.comnih.gov | Identification of potential biological targets and prediction of binding affinity for novel therapeutic applications. |

| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-receptor complexes for benzodioxane carboxylic acid-based hydrazones. arabjchem.org | Understanding the dynamic behavior of the molecule in a biological environment and refining binding hypotheses. |

| In Silico ADMET Prediction | Evaluation of the drug-like properties of novel benzodioxane derivatives, including adherence to Lipinski's Rule of Five. arabjchem.org | Early-stage assessment of the pharmacokinetic and toxicity profiles to guide lead optimization. |

Exploration of Novel Reactivity and Catalytic Pathways

Understanding the inherent reactivity of this compound is key to unlocking its full synthetic potential. Future research will likely delve into novel transformations of both the ester functional group and the benzodioxane scaffold itself. The carboxylate moiety is a versatile handle for a range of chemical modifications. For instance, it can be converted to the corresponding carbonyl chloride, which serves as a reactive intermediate for the synthesis of a variety of amides and other derivatives. eurjchem.com The synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives showcases this reactivity. eurjchem.com

A more unexplored area is the reactivity of the benzodioxane ring system. Research on the synthesis of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid from 1,4-benzodioxin-2-carboxylic acid via lithiation demonstrates that the C(3) position of the unsaturated analog can be functionalized. researchgate.netmdpi.com This suggests that, under the right conditions, direct C-H functionalization of the saturated dioxane ring of this compound could be a promising avenue for creating novel analogs. The development of new catalytic systems, potentially involving transition metals, could enable selective and efficient modifications of the aromatic or dioxane portions of the molecule, leading to a diverse range of new chemical entities with potentially unique properties.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical research is conducted. nih.gov For this compound, the integration of AI and ML offers exciting possibilities for predictive modeling and accelerated discovery. ML algorithms can be trained on existing chemical reaction data to predict the outcomes of unknown reactions, optimize reaction conditions, and even suggest novel synthetic pathways. nih.govbeilstein-journals.org This can significantly reduce the experimental effort required to develop efficient and sustainable syntheses.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Outcome and Yield Prediction | ML models trained on large reaction databases to predict the products and yields of chemical reactions. beilstein-journals.org | Accelerates the discovery of optimal synthetic routes and reduces the need for extensive experimental screening. |

| QSAR/QSPR Modeling | Algorithms that correlate molecular descriptors with biological activity or physicochemical properties. nih.gov | Enables the prediction of the therapeutic potential and drug-like properties of novel derivatives without the need for immediate synthesis and testing. |

| De Novo Molecular Design | Generative models that can design novel molecular structures with desired properties. | Facilitates the exploration of new chemical space around the benzodioxane scaffold to identify promising new compounds. |

| Retrosynthesis Planning | AI-powered tools that suggest synthetic routes for a target molecule. beilstein-journals.org | Streamlines the process of designing synthetic strategies for complex derivatives of this compound. |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify proton environments (e.g., benzodioxane aromatic protons at δ 6.8–7.2 ppm, ester carbonyl at ~δ 170 ppm) and confirm propyl chain integration (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) .

- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and benzodioxane ether linkages (~1250 cm⁻¹).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers .

How should researchers address contradictory findings in toxicological studies of related benzodioxane derivatives?

Advanced Research Question

Contradictions in toxicity data (e.g., teratogenicity in Propyl Gallate studies; ) require systematic analysis:

- Dose-Response Analysis : Evaluate if discrepancies arise from threshold effects (e.g., fetal resorption at 0.5 g/kg in rats but not at 2.04 g/kg in mice) .

- Model Systems : Compare in vitro (cell lines) vs. in vivo (rodent) results to identify metabolic differences.

- Mechanistic Studies : Use transcriptomics/proteomics to pinpoint pathways (e.g., free-radical scavenging vs. enzyme inhibition) that explain variability .

What considerations are critical when designing experiments to assess the biological activity of this compound?

Q. Methodological Guidance

- Antioxidant Assays : Use DPPH/ABTS radical scavenging assays, correlating results with structural analogs (e.g., Propyl Gallate’s free-radical quenching; ) .

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms with positive/negative controls.

- Cytotoxicity Controls : Include MTT assays to distinguish specific activity from nonspecific cell death.

How can researchers reconcile discrepancies between computational predictions and experimental data for physicochemical properties?

Q. Data Analysis Focus

- Solubility/logP : Validate computational models (e.g., COSMO-RS) with experimental shake-flask methods. ’s precautionary statements (e.g., P201/P202) emphasize safety during solvent handling .

- Thermodynamic Stability : Compare DFT-calculated energies with differential scanning calorimetry (DSC) data. Address outliers by re-evaluating solvent effects or crystal packing .

What strategies mitigate risks in scaling up laboratory-scale synthesis of this compound?

Q. Advanced Process Design

- Purification Scalability : Replace column chromatography with fractional distillation or continuous crystallization.

- Thermal Safety : Conduct DSC to identify exothermic decomposition risks. ’s guidelines (e.g., P102/P103) stress hazard communication during scale-up .

How should toxicity studies be structured given the lack of data on this compound?

Q. Research Gap Strategy

- AEGL Framework : Adapt tiered testing from chloroformate guidelines (), starting with acute exposure (OECD 423) and progressing to subchronic assays .

- Read-Across Analysis : Use data from structurally similar esters (e.g., Propyl Gallate’s GRAS status; ) to prioritize endpoints (e.g., dermal sensitization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.